molecular formula C16H13F4NO2 B2997272 N-(3,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide CAS No. 251097-63-9

N-(3,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide

Cat. No.: B2997272
CAS No.: 251097-63-9
M. Wt: 327.279
InChI Key: XIEBZDFRVZKHLU-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide is a useful research compound. Its molecular formula is C16H13F4NO2 and its molecular weight is 327.279. The purity is usually 95%.
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Scientific Research Applications

Fluorophore Stability and Applications

  • BODIPY Fluorophores Stability : A study by Yang et al. (2011) examines the stability of BODIPY fluorophores, similar in structure due to their difluorophenyl components, under acidic and basic conditions, utilizing NMR spectroscopy. This research could infer the stability of related difluoroacetamide compounds in varying pH environments (Yang, Simionescu, Lough, & Yan, 2011).

Chemical Synthesis and Modification

  • Phlorin Macrocycle Synthesis : Pistner et al. (2013) detail the synthesis and photophysics of a set of phlorin macrocycles, incorporating different aryl rings, including difluorophenyl analogs. This study showcases the impact of aryl substituents on redox and photochemical properties, relevant to the synthesis and functionalization of difluoroacetamide derivatives (Pistner, Lutterman, Ghidiu, Ma, & Rosenthal, 2013).

  • Deoxyfluorination of Carboxylic Acids : Research by Wang et al. (2021) on the deoxyfluorination of carboxylic acids using a fluorination reagent to produce acyl fluorides and amides could relate to methods for modifying difluoroacetamide compounds. This study presents a pathway for introducing or modifying fluorine atoms in complex organic molecules, potentially including N-(3,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide (Wang, Wang, Huang, Ni, & Hu, 2021).

Material Science and Luminescence

  • Ir(III) Complexes for Data Security : Song et al. (2016) explore the synthesis and application of Ir(III) complexes with adjustable emissions for data security, illustrating the potential of difluorophenyl-containing compounds in advanced material science applications. These complexes display dual-emission properties and mechanoluminescence, relevant for the design of smart luminescent materials that could involve difluoroacetamide frameworks (Song, Liu, Li, Shi, Hu, Cai, & Zhu, 2016).

Analytical and Structural Studies

  • N-Trifluoroacetyl-Indolyl Acetamides Antiplasmodial Properties : A study by Mphahlele et al. (2017) on the synthesis and evaluation of N-trifluoroacetyl-indolyl acetamides for antiplasmodial properties demonstrates the biological relevance of acetamide derivatives. Though focusing on antiplasmodial activity, this research suggests the broader applicability of difluoroacetamides in medicinal chemistry and drug discovery (Mphahlele, Mmonwa, & Choong, 2017).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO2/c1-9-5-10(2)7-12(6-9)23-16(19,20)15(22)21-11-3-4-13(17)14(18)8-11/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEBZDFRVZKHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C(=O)NC2=CC(=C(C=C2)F)F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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